1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride
Overview
Description
“1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves the use of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Molecular Structure Analysis
The molecular structure of “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the structure of a similar compound was confirmed by mass spectrometry, which gave a molecular ion peak consistent with the molecular formula .
Chemical Reactions Analysis
The chemical reactions involving “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” can be analyzed using various techniques. For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” can be analyzed using various techniques. For instance, the FT-IR spectrum of a similar compound contained a broad band attributed to the sulfonyl antisymmetric stretching vibration of the corresponding sulfonamide derivative .
Scientific Research Applications
Synthesis and Characterization of Novel Derivatives :
- A range of derivatives of 1,2,4-oxadiazole and piperazine, including 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, have been synthesized and characterized. These compounds have been studied for their structural properties using various techniques like UV, FT-IR, NMR, and mass spectrometry (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Antifungal Activities :
- Some derivatives have shown significant antimicrobial and antifungal activities. This includes the evaluation of their effects against various bacterial and fungal strains, indicating potential applications in developing new antibacterial and antifungal agents (Huibin, 2004).
Anti-Inflammatory and Anticancer Activities :
- Compounds synthesized using 1,2,4-oxadiazole and piperazine frameworks have been tested for their anti-inflammatory and anticancer properties. Some derivatives were found to exhibit notable anti-inflammatory effects and showed activity against specific cancer cell lines (Koksal, Yarim, Erdal, & Bozkurt, 2013).
Antidepressant and Antianxiety Activities :
- Research has also explored the antidepressant and antianxiety activities of derivatives. These studies involved behavioral tests on animal models, indicating potential applications in treating mood disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Antituberculostatic and Anticonvulsant Activities :
- Some studies have evaluated the antituberculostatic and anticonvulsant properties of these compounds. This includes their effects on tuberculosis-causing bacteria and their efficacy in controlling seizures, respectively (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004); (Harish, Mohana, Mallesha, & Veeresh, 2014).
Future Directions
The future directions for “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride” could involve further exploration of its potential biological activities. For instance, 1,2,4-oxadiazole derivatives have shown potential as antibacterial agents , suggesting that this compound could also have potential applications in this area.
properties
IUPAC Name |
5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUYVSZGYZIADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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